3-chloro-6-fluoro-N-[[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-6-fluoro-N-[[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, a thiadiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-fluoro-N-[[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the chloro and fluoro substituents, and the attachment of the thiadiazole and sulfamoyl groups. Common synthetic routes may involve:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Halogenation reactions are used to introduce the chloro and fluoro groups.
Attachment of Functional Groups: The thiadiazole and sulfamoyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-fluoro-N-[[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-chloro-6-fluoro-N-[[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-chloro-6-fluoro-N-[[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-fluoro-N-[[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide: shares similarities with other benzothiophene derivatives and thiadiazole-containing compounds.
Other Benzothiophene Derivatives: Compounds like 2-chloro-3-fluoro-1-benzothiophene and 4-methoxy-1,2,5-thiadiazole have similar core structures but differ in their functional groups and substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-6-fluoro-N-[[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O4S4/c1-30-18-16(24-33-25-18)26-34(28,29)11-5-3-10(4-6-11)22-19(31)23-17(27)15-14(20)12-7-2-9(21)8-13(12)32-15/h2-8H,1H3,(H,24,26)(H2,22,23,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGMYQQKCAHLLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O4S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416816 | |
Record name | 3-chloro-6-fluoro-N-[[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5374-15-2 | |
Record name | 3-chloro-6-fluoro-N-[[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]carbamothioyl]-1-benzothiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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